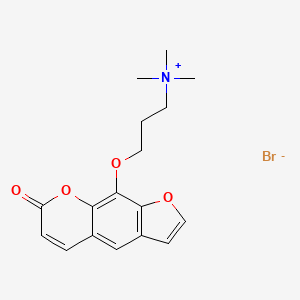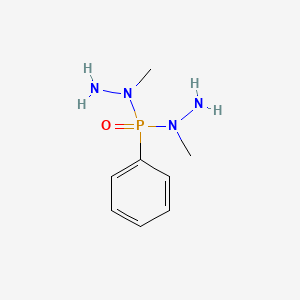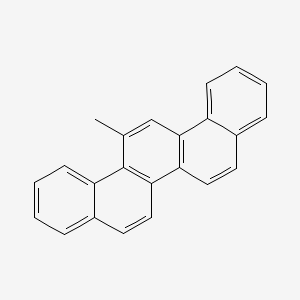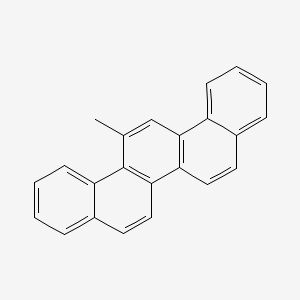
Disodium 4-amino-4-oxo-2-sulphonatobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-amino-4-oxo-2-sulphonatobutyrate is an organic compound with the molecular formula C4H5NNa2O6S. It is known for its unique chemical structure, which includes an amino group, a keto group, and a sulfonate group. This compound is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-amino-4-oxo-2-sulphonatobutyrate typically involves the reaction of 4-aminobutyric acid with sulfur trioxide to introduce the sulfonate group. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfonate group. The resulting product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent quality control measures. The process includes the purification of raw materials, precise control of reaction conditions, and thorough purification of the final product to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-amino-4-oxo-2-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products include sulfonated butyric acid derivatives.
Reduction: Products include 4-amino-4-hydroxy-2-sulphonatobutyrate.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Disodium 4-amino-4-oxo-2-sulphonatobutyrate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium 4-amino-4-oxo-2-sulphonatobutyrate involves its interaction with specific molecular targets. The amino and sulfonate groups play a crucial role in binding to enzymes and proteins, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, which affects the biochemical pathways in which these enzymes are involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-amino-4-oxo-3-sulphonatobutyrate
- Disodium 4-amino-4-oxo-2-sulphonatopropionate
- Disodium 4-amino-4-oxo-2-sulphonatobutanoate
Uniqueness
Disodium 4-amino-4-oxo-2-sulphonatobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
64226-51-3 |
|---|---|
Formule moléculaire |
C4H5NNa2O6S |
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
disodium;4-amino-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C4H7NO6S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H2,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
VLZJAVWCKUZNME-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



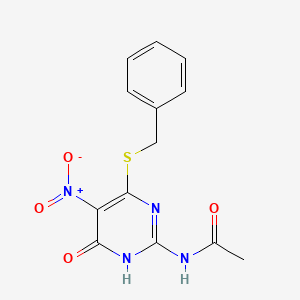
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
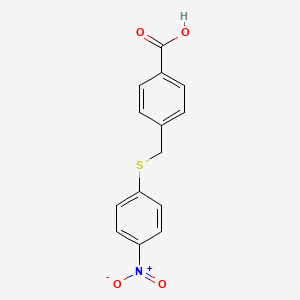

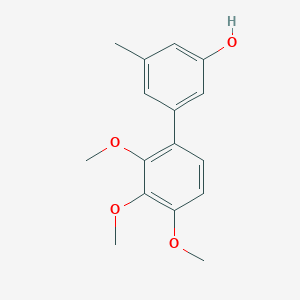
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
